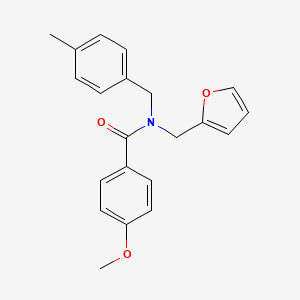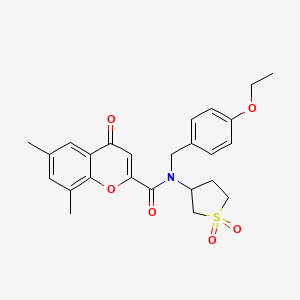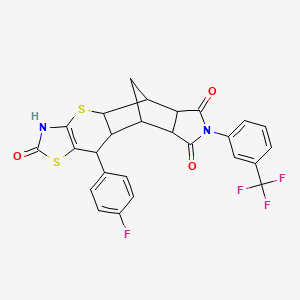
5-fluoro-N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-(2-furanylmethyl)-5-methylfuran
- 2-bromo-benzamide
Uniqueness
Compared to similar compounds, 5-Fluoro-N-[(furan-2-yl)methyl]-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the fluorine atom, furan ring, and benzofuran core contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H20FNO3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-fluoro-N-(furan-2-ylmethyl)-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20FNO3/c1-15-5-7-17(8-6-15)13-25(14-19-4-3-11-27-19)23(26)22-16(2)20-12-18(24)9-10-21(20)28-22/h3-12H,13-14H2,1-2H3 |
InChI Key |
DVBGBPVZTAWNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411723.png)
![1-(4-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411739.png)
![5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411742.png)
![4-oxo-N-[(2E)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B11411766.png)
![1-(2,5-dimethylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11411768.png)

![5-chloro-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411778.png)

![4-[6,7-diethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B11411783.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidine-4-carboxamide](/img/structure/B11411786.png)
![5-chloro-2-(ethylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11411794.png)
![methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11411797.png)
![benzyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B11411808.png)

